2-(Aminomethyl)-1,3-dioxolane
Overview
Description
2-(Aminomethyl)-1,3-dioxolane is a chemical compound that serves as a key structural motif in various synthetic compounds with potential biological activity. The presence of the 1,3-dioxolane ring is particularly significant due to its influence on the solubility and reactivity of the compounds it is incorporated into.
Synthesis Analysis
The synthesis of derivatives of 2-(aminomethyl)-1,3-dioxolane has been explored in several studies. For instance, a series of platinum(II) complexes with 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligands have been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, FAB-MS, and elemental analysis . Another study describes a convenient approach for the synthesis of (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane from diethyl-2,3-O-isobutylidene-d-tartrate through ammonolysis and reduction .
Molecular Structure Analysis
The molecular structure of 2-(aminomethyl)-1,3-dioxolane derivatives can be complex, with the potential for stereoisomerism influencing biological activity. For example, the (4R,5R)-stereoisomer of a platinum(II) complex was found to exhibit higher antitumor activity than its (4S,5S)-counterpart . Additionally, the X-ray structure analysis of related compounds, such as 2-amino-1,3,2λ3(λ5)-dioxaphospholanes, reveals an almost ideal trigonal bipyramid with very short P-N bond distances, indicating the potential for unique reactivity and interactions .
Chemical Reactions Analysis
The reactivity of 2-(aminomethyl)-1,3-dioxolane derivatives can be manipulated through the introduction of various substituents. The synthesis of 2-amino-1,3,2λ3(λ5)-dioxaphospholanes involves the reaction of halogenoaminophosphines with dilithiumperfluoropinacolate, and further reactions can yield covalent dioxaphospholanes and spirophosphoranes . These reactions demonstrate the versatility of the 1,3-dioxolane ring in forming a wide range of chemical structures with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(aminomethyl)-1,3-dioxolane derivatives are closely related to their structure. The solubility of platinum complexes containing the 1,3-dioxolane ring is influenced by the nature of the leaving ligands and the substituents on the carrier ligands . The introduction of the 1,3-dioxolane ring into ligands such as N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide results in the formation of mononuclear complexes with various transition metals, which have been characterized by a range of spectroscopic techniques .
Scientific Research Applications
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Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines
- Application : An efficient method for the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination is reported .
- Method : The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with a good enantioselectivity .
- Results : The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .
Safety And Hazards
properties
IUPAC Name |
1,3-dioxolan-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXRLUXAOFVOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445904 | |
Record name | 2-(Aminomethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,3-dioxolane | |
CAS RN |
4388-97-0 | |
Record name | 2-(Aminomethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-dioxolan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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